molecular formula C10H16N4 B1436360 3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 1858938-08-5

3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

Cat. No.: B1436360
CAS No.: 1858938-08-5
M. Wt: 192.26 g/mol
InChI Key: NJDWQVVJNUEOEY-UHFFFAOYSA-N
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Description

3-(3-Methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a bicyclic heterocyclic compound featuring a fused triazole and pyridine ring system with a 3-methylcyclobutyl substituent. Its molecular formula is C₉H₁₄N₄, with a molecular weight of 178.23 g/mol . The compound is part of the triazolopyridine family, which is recognized for its structural mimicry of purine rings, enabling diverse bioactivities such as antifungal, anticonvulsant, and receptor antagonism .

Synthetic routes for triazolopyridines often involve cycloaddition or post-functionalization strategies. For example, microwave-assisted synthesis has been employed to streamline reactions, though yields for such methods can be modest (e.g., 17% for related compounds) . The compound’s safety profile includes hazards such as aquatic toxicity and organ damage, necessitating strict handling protocols .

Properties

IUPAC Name

3-(3-methylcyclobutyl)-4,5,6,7-tetrahydrotriazolo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-7-4-8(5-7)14-10-6-11-3-2-9(10)12-13-14/h7-8,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJDWQVVJNUEOEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)N2C3=C(CCNC3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1,2,3-triazoles with cyanoacetic acid derivatives, followed by cyclization to form the triazolopyridine core . The reaction conditions often include the use of catalysts such as zeolites and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine with structurally related triazolopyridine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting/Boiling Point Bioactivity Highlights
This compound C₉H₁₄N₄ 178.23 3-Methylcyclobutyl Not reported Under investigation
(S)-6-Methyl-1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridine (Compound 35) C₁₃H₁₀F₄N₆O 354.26 6-Methyl, fluoropyrimidine groups Not reported P2X7 antagonist (ED₅₀: 0.07 mg/kg)
6-Bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine C₇H₇BrN₄ 227.06 6-Bromo, 3,7-dimethyl Not reported Intermediate for further functionalization
1-Phenyl-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine C₁₁H₁₂N₄ 200.25 Phenyl substituent Not reported Antimicrobial potential

Key Observations :

  • Bioactivity : Compound 35 (from ) demonstrates superior pharmacological activity as a P2X7 antagonist due to fluoropyrimidine and trifluoromethyl groups, which enhance target affinity and solubility.
  • Synthetic Utility : Brominated derivatives (e.g., ) serve as intermediates for cross-coupling reactions, whereas the phenyl-substituted analog () may prioritize π-π interactions in antimicrobial applications.

Key Observations :

  • The target compound’s synthesis relies on microwave acceleration but suffers from low yields, whereas Compound 35’s single-pot method achieves higher efficiency .
  • Copper-mediated cyclization () is versatile for aryl-substituted derivatives but requires harsh conditions (refluxing pyridine).

Biological Activity

3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity based on diverse sources including research articles and patents.

  • Molecular Formula : C10_{10}H16_{16}N4_4
  • Molecular Weight : 192.26 g/mol
  • CAS Number : 1858938-08-5

Biological Activity Overview

The compound has been studied for its potential in various therapeutic areas including oncology and kinase inhibition. Its structure suggests that it may interact with specific biological targets such as kinases and apoptosis regulators.

Inhibition of Kinases

Recent studies have highlighted the inhibitory effects of triazolo-pyridine derivatives on various kinases. For instance:

  • c-Met Kinase Inhibition : A related study explored triazolo-pyridazine derivatives that showed significant inhibitory activity against c-Met kinase. The most promising compound exhibited an IC50_{50} value of 0.090 μM against c-Met kinase and demonstrated cytotoxicity against cancer cell lines A549, MCF-7, and HeLa with IC50_{50} values of 1.06 μM, 1.23 μM, and 2.73 μM respectively . This suggests that similar derivatives may exhibit comparable activities.

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic potential of triazolo-containing compounds. For example:

CompoundCell LineIC50_{50} (μM)
12e A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate a moderate to high level of cytotoxicity which warrants further exploration into the mechanism of action and potential therapeutic applications .

The mechanism through which compounds like this compound exert their effects may involve:

  • Apoptosis Induction : Compounds in this class have been shown to induce apoptosis in cancer cells by modulating Bcl-2 family proteins which are critical regulators of cell survival .
  • Cell Cycle Arrest : Some studies indicate that these compounds can cause cell cycle arrest in the G0/G1 phase, further contributing to their cytotoxic effects .

Case Studies and Research Findings

  • Lead Compound Development : Research focusing on lead compounds similar to triazolo-pyridines has led to the identification of derivatives with enhanced binding affinities to Bcl-2 and Bcl-xL proteins which are implicated in cancer cell survival .
    • For example, modifications in the chemical structure resulted in significant improvements in binding affinities and cellular activity.
  • Triazole Hybrids : A review highlighted the medicinal chemistry advances involving triazole hybrids which suggest that these compounds can serve as effective leads for drug development due to their diverse biological activities including anticancer properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine
Reactant of Route 2
3-(3-methylcyclobutyl)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine

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